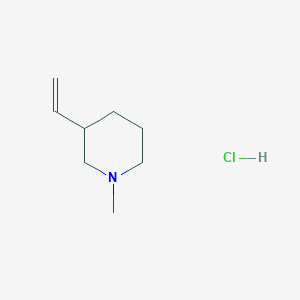

1-Methyl-3-vinylpiperidine hydrochloride

Description

Properties

IUPAC Name |

3-ethenyl-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-3-8-5-4-6-9(2)7-8;/h3,8H,1,4-7H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEFRHWCPJUHLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 1 Methyl 3 Vinylpiperidine Hydrochloride

Reactivity of the Vinyl Moiety

The vinyl group (-CH=CH₂) is an alkene, making it susceptible to a variety of reactions that target the carbon-carbon double bond. Its reactivity is influenced by the adjacent piperidine (B6355638) ring.

The electron-rich double bond of the vinyl group can undergo various electrophilic addition reactions. For instance, it can react with hydrogen halides (HX), halogens (X₂), and can be subject to hydration (addition of water) under acidic conditions. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon with the most hydrogen atoms.

Vinylpiperidine and its derivatives, like other vinyl monomers, can undergo free-radical polymerization to form long polymer chains. nih.govresearchgate.net This process is typically initiated by a radical initiator that creates an active center on the monomer, which then propagates by adding more monomer units.

Studies on analogous monomers, such as 4-vinylpyridine (B31050) (4VP), demonstrate that controlled radical polymerization techniques like nitroxide-mediated radical polymerization (NMRP) can be employed. cmu.edu This method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edumrs-j.org The polymerization of 4VP has been shown to proceed in a "pseudo-living" manner, where the chain growth can be controlled. cmu.edu Key findings from these studies indicate that molecular weights increase linearly with monomer conversion, and polydispersities can be kept low (in the range of 1.02-1.5). cmu.edu The concentration of the nitroxide initiator can be used to control the final molecular weight of the polymer. cmu.edu

Table 1: Research Findings on Controlled Radical Polymerization of Vinylpyridine Monomers

| Monomer | Polymerization Method | Key Findings | Reference |

|---|---|---|---|

| 4-Vinylpyridine (4VP) | Nitroxide-Mediated Radical Polymerization (NMRP) | Proceeds in a pseudo-living manner; allows control over molecular weight; low polydispersity (1.02-1.5). | cmu.edu |

| 4-Vinylpyridine (4VP) & N-acryloylpiperidine (API) | Reversible Addition-Fragmentation chain Transfer (RAFT) | Successful synthesis of well-defined diblock copolymers; resulted in highly ordered nanostructures. | rsc.org |

The vinyl group can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, which forms a six-membered ring. masterorganicchemistry.com For vinyl-substituted azaarenes like vinylpyridines, these reactions can be challenging and often require activation. nih.gov

Thermal Diels-Alder reactions involving vinylpyridines often result in low yields. nih.gov However, the use of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), has been shown to dramatically promote the reaction, leading to higher yields, improved regioselectivity, and high levels of diastereoselectivity. nih.gov This Lewis acid activation makes the vinyl group a more effective dienophile for reacting with unactivated dienes. nih.gov This approach has been established as a useful method for creating complex, drug-like scaffolds that are otherwise difficult to access. nih.gov

1,3-Dipolar cycloaddition is another important reaction class. Studies involving 1-vinylthymine show its reaction with various 1,3-dipoles like nitrile oxides and nitrones to form different five-membered heterocyclic rings, demonstrating the versatility of the vinyl group in constructing diverse molecular architectures. nih.gov

Reactivity of the Piperidine Nitrogen

The nitrogen atom in the 1-methyl-3-vinylpiperidine ring is a tertiary amine, which defines its reactivity. It possesses a lone pair of electrons, making it nucleophilic and basic.

As a tertiary amine, the piperidine nitrogen readily undergoes quaternization when treated with an alkyl halide (e.g., methyl iodide). This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. nih.gov These salts are ionic compounds with distinct properties from the parent amine.

The process is widely used to modify the properties of polymers containing tertiary amine groups, such as poly(4-vinyl pyridine) (P4-VP). nih.govresearchgate.net Quantitative quaternization of P4-VP has been achieved using activated halides like chloro 2-propanone and 2-chloroacetamide (B119443) in DMF at room temperature. researchgate.net The degree of quaternization can be controlled, and it significantly impacts the polymer's properties, including its solubility and charge. nih.gov The formation of the hydrochloride salt is itself an example of ammonium salt formation, resulting from the reaction of the basic nitrogen with hydrochloric acid.

Table 2: Examples of Quaternizing Agents for Tertiary Amines

| Amine Substrate | Quaternizing Agent | Product Type | Reference |

|---|---|---|---|

| Poly(4-vinylpyridine) | Methyl iodide | N-methyl pyridinium (B92312) iodide polymer | nih.gov |

| Poly(4-vinylpyridine) | Chloro 2-propanone | Quaternary ammonium polymer | researchgate.net |

| Poly(4-vinylpyridine) | 2-Chloroacetamide | Quaternary ammonium polymer | researchgate.net |

Amide and carbamate (B1207046) formation are characteristic reactions of primary and secondary amines, as they require a hydrogen atom attached to the nitrogen to be replaced. The nitrogen in 1-Methyl-3-vinylpiperidine is a tertiary amine, meaning it has no N-H bond. Therefore, it cannot directly form amides or carbamates through conventional acylation or reaction with chloroformates.

For a related secondary amine, such as 3-vinylpiperidine (B15227093) (which lacks the N-methyl group), these reactions would be possible. A secondary amine can react with acylating agents (like acyl chlorides or carboxylic acids with coupling agents) to form amides. organic-chemistry.orgorganic-chemistry.org Similarly, it could react with reagents like chloroformates or carbon dioxide in the presence of an electrophile to form carbamates. organic-chemistry.orgorganic-chemistry.orgnih.gov The synthesis of carbamates from amines and CO₂ is an area of active research, often mediated by superbases or utilizing dehydrating agents. researchgate.netuit.no

Ligand Development in Coordination Chemistry

The structural features of 1-methyl-3-vinylpiperidine, specifically the tertiary amine and the vinyl group, present potential for its use as a ligand in coordination chemistry. The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating with metal centers. fiveable.me The vinyl group, an unsaturated moiety, can also participate in coordination with transition metals, typically forming π-complexes.

The coordination potential of vinyl-substituted heterocyclic ligands has been demonstrated with related compounds such as 2-vinylpyridine (B74390). In such cases, the nitrogen atom of the ring and the vinyl group can act in concert to form chelate rings with a metal ion, enhancing the stability of the resulting complex. nih.gov For 1-methyl-3-vinylpiperidine, both monodentate coordination through the nitrogen atom and bidentate coordination involving both the nitrogen and the vinyl group are conceivable.

The nature of the metal center and the reaction conditions would significantly influence the coordination mode. For instance, soft metals like palladium(II) or platinum(II) are known to form stable complexes with olefinic ligands. mdpi.com The synthesis of such complexes would typically involve the reaction of the free base form of 1-methyl-3-vinylpiperidine with a suitable metal salt.

The development of ligands based on the 1-methyl-3-vinylpiperidine scaffold could be further expanded by chemical modification of the vinyl group. For example, hydroformylation could introduce an aldehyde functionality, which could then be used to synthesize more complex polydentate ligands. The resulting ligands could find applications in catalysis or materials science. The steric and electronic properties of such ligands would be influenced by the piperidine ring's conformation and the methyl group on the nitrogen.

Table 1: Potential Coordination Modes of 1-Methyl-3-vinylpiperidine with Transition Metals

| Coordination Mode | Interacting Groups | Potential Metal Ions |

|---|---|---|

| Monodentate | Piperidine Nitrogen | Ni(II), Cu(I), Ag(I) jscimedcentral.com |

| Bidentate (Chelating) | Piperidine Nitrogen and Vinyl Group | Pd(II), Pt(II) mdpi.com |

| Bridging | Piperidine Nitrogen and/or Vinyl Group | Various |

Selective Functionalization and Transformation of the Piperidine Ring System

The piperidine ring is a common scaffold in many biologically active molecules and natural products, making the selective functionalization of substituted piperidines a significant area of research. researchgate.net For 1-methyl-3-vinylpiperidine hydrochloride, functionalization can be targeted at the vinyl group, the C-H bonds of the piperidine ring, or involve transformations of the ring itself.

Functionalization of the Vinyl Group:

The vinyl group is a versatile functional handle for a variety of chemical transformations. Standard alkene reactions could be applied to introduce new functional groups. For example:

Hydroboration-oxidation would yield the corresponding primary alcohol, which could be further elaborated.

Epoxidation , followed by ring-opening, could introduce vicinal diols or amino alcohols.

Heck or Suzuki coupling reactions , catalyzed by palladium, could be used to form new carbon-carbon bonds, attaching aryl or other vinyl groups.

Functionalization of the Piperidine Ring:

Direct C-H functionalization of the piperidine ring is a more advanced strategy that has been explored for related N-substituted piperidines. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, have been used to introduce functional groups at specific positions on the piperidine ring, with the regioselectivity often controlled by the choice of catalyst and any directing groups present. researchgate.net For 1-methyl-3-vinylpiperidine, the positions C2, C4, C5, and C6 are potential sites for such functionalization. The electronic influence of the vinyl group at C3 would likely affect the reactivity of the adjacent C-H bonds.

Oxidative transformations of N-methylpiperidine derivatives are also known. For example, oxidation with reagents like mercury(II) acetate (B1210297) can lead to the formation of iminium ions, which can then be trapped by nucleophiles to yield substituted piperidines. researchgate.net

Ring Transformation:

Transformations that alter the piperidine ring structure itself are also conceivable, though they often require more forcing conditions. Ring-opening reactions could be initiated by cleavage of one of the C-N bonds. Conversely, ring expansion or contraction reactions, while less common for simple piperidines, are known in heterocyclic chemistry. fiveable.me

Table 2: Plausible Selective Functionalization Reactions for 1-Methyl-3-vinylpiperidine

| Reaction Type | Target Site | Reagents/Catalysts (Examples) | Potential Product |

|---|---|---|---|

| Hydroboration-Oxidation | Vinyl Group | 1. BH3-THF; 2. H2O2, NaOH | 2-(1-Methylpiperidin-3-yl)ethan-1-ol |

| Epoxidation | Vinyl Group | m-CPBA | 1-Methyl-3-(oxiran-2-yl)piperidine |

| C-H Functionalization | Piperidine Ring (e.g., C2) | Rhodium catalysts nih.gov | 2-Substituted-1-methyl-3-vinylpiperidine |

| Oxidation | Piperidine Ring (α to N) | Hg(II)-EDTA researchgate.net | Iminium ion intermediate |

Mechanistic and Theoretical Investigations of 1 Methyl 3 Vinylpiperidine Reactions

Computational Chemistry Applications

Computational methods offer a microscopic view of chemical reactions, allowing for the exploration of transient species and transition states that are often difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and has proven invaluable in elucidating reaction pathways. By calculating the potential energy surface, DFT can identify the most likely routes a reaction will take, including the transition states and intermediates involved. For instance, DFT calculations at levels like B3LYP/6-311++G(3df,pd) are employed to check all probable interactions between reactants and to determine the potential energy surface, optimizing the structures of all species involved. researchgate.net This approach helps in understanding the intricate details of reaction mechanisms, such as those in cycloaddition reactions. researchgate.netmdpi.com The analysis of DFT-based reactivity indices can also characterize the reactivity of participating species and identify the active sites within a molecule.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for conformational analysis and reactivity prediction. uwlax.edu These methods are essential for understanding the three-dimensional arrangement of atoms in 1-methyl-3-vinylpiperidine and how this influences its chemical behavior. Conformational preferences in related piperidine (B6355638) systems have been characterized using ab initio calculations, which help in establishing rules for estimating conformational equilibrium. nih.gov For example, in N-acylpiperidines with a 2-substituent, the equilibrium between twist-boat and chair conformations has been investigated, with the twist-boat conformation found to be less favorable. nih.gov Such analyses are critical for predicting the stereochemical outcome of reactions.

| Computational Method | Application in Studying 1-Methyl-3-vinylpiperidine Reactions | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction pathways, identification of transition states and intermediates, calculation of activation energies. | Provides a detailed map of the reaction landscape, allowing for the prediction of the most favorable reaction routes. |

| Ab Initio Methods | Conformational analysis, prediction of molecular geometry, and determination of electronic properties. | Offers high-accuracy data on the stable conformations of the molecule and their relative energies, which is crucial for understanding reactivity. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time, including the motion of reactive intermediates. | Reveals the time-evolution of the system, capturing the flexibility of molecules and the dynamics of bond formation and breakage. |

Molecular dynamics (MD) simulations provide a dynamic picture of chemical reactions by solving the classical equations of motion for a system of atoms and molecules. mdpi.com This technique is particularly useful for studying the behavior of short-lived reactive intermediates. By simulating the trajectory of these species, MD can offer insights into their stability, conformational changes, and subsequent reaction steps. mdpi.com Modern simulations can provide deep insight into macromolecular structure and allow for the calculation of many parameters describing their behavior, shifting the focus from single structures to the analysis of conformational ensembles. mdpi.com

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for 1-methyl-3-vinylpiperidine involves a combination of experimental evidence and theoretical calculations. For example, in cycloaddition reactions, it is crucial to determine whether the reaction proceeds through a concerted or a stepwise mechanism. Computational studies can distinguish between these pathways by locating the relevant transition states and calculating their energies. mdpi.com The influence of solvents on the reaction mechanism can also be modeled using DFT calculations, providing a more complete picture of the reaction profile. researchgate.net Ultrafast conformational dynamics of related N-methyl piperidine have been studied using time-resolved Rydberg fingerprint spectroscopy, revealing coherent oscillatory motions and internal conversion processes on the femtosecond timescale.

Understanding Stereochemical Control and Diastereoselectivity

Stereochemical control is a fundamental aspect of organic synthesis, and understanding the factors that govern it is essential for preparing enantiomerically pure compounds. The diastereoselectivity of reactions involving 1-methyl-3-vinylpiperidine is influenced by the conformational preferences of the piperidine ring and the steric and electronic effects of the substituents.

Theoretical calculations can predict the favored diastereomer by comparing the energies of the different transition states leading to each product. nih.gov For instance, in electrophilic substitution reactions, the observed stereochemical outcome can be explained by mechanisms such as an anti-attack of the electrophilic agent with reaction center transfer (SE2′ mechanism). researchgate.net By decoupling bond connectivity from the intrinsic stereoselectivity of the bond formation step, a different synthetic logic can be enabled, allowing for the preparation of challenging chiral target molecules. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

1-Methyl-3-vinylpiperidine Hydrochloride as a Key Synthetic Intermediate

This compound, with its unique structural combination of a vinyl group and a saturated nitrogen-containing heterocycle, presents itself as a versatile building block in the field of organic synthesis. The vinyl moiety serves as a reactive handle for a variety of transformations, while the N-methylpiperidine core is a common motif in numerous biologically active compounds.

The presence of a vinyl group attached to the piperidine (B6355638) ring makes 1-methyl-3-vinylpiperidine a potential substrate for various cycloaddition reactions, which are powerful tools for the construction of complex polycyclic systems. numberanalytics.com One of the most significant of these is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. numberanalytics.com In this context, the vinyl group of 1-methyl-3-vinylpiperidine can act as a dienophile, reacting with a suitable diene to generate intricate heterocyclic frameworks.

Research on analogous vinyl-substituted azaarenes, such as vinylpyridines, has demonstrated that these compounds can participate in Diels-Alder reactions, although they are generally challenging substrates. nih.gov The reactivity of vinylpyridines as dienophiles can be significantly enhanced through the use of Lewis acids. nih.gov For instance, the promotion of Diels-Alder reactions of vinylpyridines with unactivated dienes using BF₃·OEt₂ has been shown to proceed with high yield, regioselectivity, and diastereoselectivity. nih.gov This suggests that 1-methyl-3-vinylpiperidine, particularly after neutralization of the hydrochloride salt, could similarly be activated by Lewis acids to participate in cycloaddition reactions, providing a pathway to novel and complex piperidine-fused carbocycles and heterocycles.

Furthermore, the vinyl group can also participate in other types of cycloadditions, such as 1,3-dipolar cycloadditions. mdpi.comnih.gov This class of reactions is highly effective for the synthesis of five-membered heterocyclic rings. nih.gov By reacting with various 1,3-dipoles, 1-methyl-3-vinylpiperidine could serve as a precursor to a diverse array of spirocyclic or fused heterocyclic systems containing the piperidine moiety. The kinetic parameters of such reactions are influenced by the structure of the vinyl monomer, with electron-withdrawing or electron-donating substituents affecting the reaction rate. researchgate.net

| Cycloaddition Type | Reactant | Potential Product Architecture | Key Considerations |

| Diels-Alder [4+2] | Diene | Piperidine-fused cyclohexene (B86901) derivatives | Lewis acid catalysis may be required for activation. Regio- and stereoselectivity are important aspects. nih.gov |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrile oxide, azide, nitrone) | Piperidine-substituted five-membered heterocycles (e.g., isoxazolines, triazolines) | The electronic nature of the vinyl group influences reactivity. nih.gov |

The piperidine ring is a privileged scaffold found in a vast number of alkaloids and pharmaceutically active compounds. wiley-vch.de Consequently, synthetic methodologies that allow for the efficient construction and functionalization of this heterocyclic system are of great importance in natural product synthesis. nih.govresearchgate.netmdpi.com this compound can be envisioned as a valuable starting material or intermediate in the synthesis of various alkaloids.

The vinyl group offers a strategic point for carbon-carbon bond formation and functional group interconversion. For example, transition metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions, could be employed to append various substituents to the 3-position of the piperidine ring via the vinyl group. mdpi.comresearchgate.net This would provide access to a wide range of 3-substituted piperidine derivatives, which are common structural motifs in alkaloids.

Moreover, the vinyl group can be subjected to a variety of transformations, including hydroboration-oxidation to yield an alcohol, ozonolysis to produce an aldehyde, or epoxidation followed by ring-opening to introduce vicinal functional groups. Each of these transformations converts the vinyl group into a new functional handle that can be further elaborated to construct the more complex portions of a target natural product. The N-methyl group is also a common feature in many alkaloids, making 1-methyl-3-vinylpiperidine a structurally relevant starting material. wiley-vch.de

| Transformation of Vinyl Group | Reagents | Resulting Functional Group | Potential Application in Synthesis |

| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Primary Alcohol | Introduction of a hydroxylated side chain. |

| Ozonolysis | 1. O₃, 2. Me₂S or Zn/H₂O | Aldehyde | Chain shortening and introduction of a carbonyl group for further elaboration. |

| Epoxidation | m-CPBA or other peroxy acids | Epoxide | Precursor for diols, amino alcohols, and other 1,2-difunctionalized structures. |

| Heck Reaction | Aryl or vinyl halide, Pd catalyst, base | Substituted alkene | C-C bond formation to introduce aryl or other vinyl substituents. mdpi.com |

Utility in Polymer Science and Engineering

The incorporation of piperidine units into polymer backbones can impart unique properties to the resulting materials, such as altered solubility, thermal stability, and the ability to coordinate with metal ions. The vinyl group of this compound makes it a polymerizable monomer, offering potential applications in the design of specialty polymers.

1-Methyl-3-vinylpiperidine is an example of a vinyl monomer that can potentially undergo polymerization through various mechanisms, including radical and cationic polymerization. d-nb.infocmu.edu The choice of polymerization technique would depend on the desired polymer architecture and properties.

Radical Polymerization: Free radical polymerization is a robust method for polymerizing a wide range of vinyl monomers. mdpi.com For 1-methyl-3-vinylpiperidine, this could be initiated by common radical initiators such as AIBN or benzoyl peroxide. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could offer precise control over the molecular weight and dispersity of the resulting poly(1-methyl-3-vinylpiperidine). d-nb.info The RAFT process is known for its tolerance to a wide variety of functional groups, making it a suitable candidate for the polymerization of functional monomers. mdpi.com

Cationic Polymerization: The vinyl group of 1-methyl-3-vinylpiperidine could also be susceptible to cationic polymerization, particularly in the presence of a strong Lewis acid initiator. nih.govmdpi.com Living cationic polymerization has been successfully applied to other vinyl monomers, allowing for the synthesis of well-defined polymers with controlled chain lengths and end-groups. cmu.edu The basicity of the nitrogen atom in the piperidine ring might interfere with the cationic polymerization process, potentially requiring protection-deprotection strategies or the use of specific initiating systems that are tolerant to amine functionalities.

The resulting homopolymers of poly(1-methyl-3-vinylpiperidine) would be expected to have properties influenced by the pendant piperidine rings, such as increased glass transition temperature and specific solubility characteristics.

| Polymerization Method | Initiator/Mediator | Potential Advantages | Potential Challenges |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Robust and widely applicable. | Lack of control over polymer architecture. |

| RAFT Polymerization | RAFT agent (e.g., dithioesters, trithiocarbonates) | Controlled molecular weight and low dispersity. mdpi.com | Requires careful selection of RAFT agent and reaction conditions. |

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Can lead to living polymerization and well-defined polymers. nih.gov | Potential for side reactions due to the basic nitrogen atom. |

The true versatility of 1-methyl-3-vinylpiperidine as a monomer lies in its potential for copolymerization with other vinyl monomers. uni-bayreuth.de This would allow for the synthesis of a vast array of copolymers with tunable properties. For example, block copolymers could be synthesized by sequential monomer addition using a living polymerization technique. uni-bayreuth.deharth-research-group.orgresearchgate.net A block copolymer containing a poly(1-methyl-3-vinylpiperidine) segment and a hydrophobic segment (e.g., polystyrene) could self-assemble into well-defined nanostructures in solution or in the solid state. mdpi.com

Random or statistical copolymers could also be prepared by copolymerizing 1-methyl-3-vinylpiperidine with monomers such as styrene, acrylates, or other vinylpyridines. The incorporation of the piperidine unit could modify the properties of the parent polymer, for instance, by increasing its hydrophilicity or providing sites for post-polymerization modification.

Furthermore, polymers bearing piperidine units can be used to create hybrid organic-inorganic materials. The nitrogen atom of the piperidine ring can coordinate to metal ions, allowing for the formation of polymer-metal complexes. These hybrid materials could find applications in catalysis, sensing, or as functional coatings.

Role in Catalyst or Ligand Design for Organic Transformations

The N-methylpiperidine moiety within 1-methyl-3-vinylpiperidine has the potential to serve as a ligand in transition metal catalysis. researchgate.netsemanticscholar.org The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, thereby influencing its catalytic activity and selectivity. While the vinyl group might also interact with the metal, the primary coordination is expected through the nitrogen atom.

The design of ligands is crucial for the development of efficient and selective catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. researchgate.net The steric and electronic properties of the ligand play a key role in determining the outcome of the catalytic reaction. The N-methylpiperidine framework provides a specific steric environment around the coordinating nitrogen atom.

Although there are no specific reports on the use of 1-methyl-3-vinylpiperidine as a ligand, the broader class of N-heterocyclic compounds, including pyridines and other piperidine derivatives, are widely used as ligands in catalysis. researchgate.net The vinyl group in 1-methyl-3-vinylpiperidine could also be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse. This could be achieved by polymerization or by grafting the monomer onto a pre-existing polymer or inorganic support. The development of such supported catalysts is an active area of research aimed at making catalytic processes more sustainable and economically viable.

Q & A

Q. How can computational tools predict the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.